PACE4 Selectivity vs. Furin: 20-Fold Discrimination Between Structurally Related PCs
The Multi-Leu peptide demonstrates a 20-fold selectivity for PACE4 over furin, two proprotein convertases with high structural homology [1]. This selectivity is quantified by comparing inhibition constants (Ki) where the ML-peptide exhibits a Ki of 22 nM for PACE4, whereas furin inhibition is only observed at significantly higher concentrations (Ki > 400 nM) [1].
| Evidence Dimension | Enzyme Inhibition Selectivity (PACE4 vs. Furin) |
|---|---|
| Target Compound Data | Ki = 22 nM (PACE4) |
| Comparator Or Baseline | Furin (Ki > 400 nM) |
| Quantified Difference | ≥18.2-fold lower Ki for PACE4 (approximately 20-fold selectivity) |
| Conditions | Recombinant human PACE4 and furin enzymatic assays, fluorogenic peptide substrate (pERTKR-MCA) |
Why This Matters
This selectivity ensures that the observed anti-proliferative effects in prostate cancer models are attributable specifically to PACE4 inhibition, avoiding confounding cytotoxicity from furin blockade.
- [1] Levesque C, et al. The Multi-Leu peptide inhibitor discriminates between PACE4 and furin and exhibits antiproliferative effects on prostate cancer cells. J Med Chem. 2012;55(23):10501-11. PMID: 23126600. View Source
